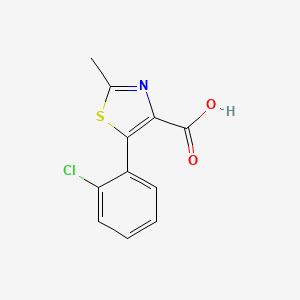

5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, is a thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group suggests potential for increased molecular interactions due to the electronegative chlorine atom.

Synthesis Analysis

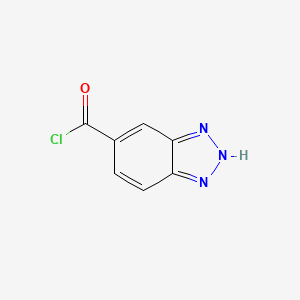

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents and conditions to introduce different functional groups. For example, the synthesis of a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was achieved through a 1,3-dipolar cycloaddition reaction using the click chemistry approach . Similarly, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole involved different reagents and conditions, followed by characterization with spectroscopic techniques and X-ray crystal structure analysis .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was determined to crystallize in the monoclinic class with specific cell parameters . The molecular geometry, including bond lengths and angles, can also be calculated using density functional theory (DFT) methods, as demonstrated in the study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including ring transformations and interconversion. For example, the rearrangement of 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole into a different compound was elucidated through spectroscopic and X-ray crystal structure analysis . Additionally, reactions with methyl 3-hydroxythiophene-2-carboxylate led to the formation of ethers of thiotetronic and α-halogenothiotetronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be characterized by various spectroscopic techniques, such as FT-IR, NMR, and HRMS. The electronic properties, including the frontier molecular orbitals and molecular electrostatic potential maps, can be obtained using optimized structures from DFT calculations . The acid dissociation constants and antimicrobial activity of these compounds can also be determined, providing insights into their potential applications .

Scientific Research Applications

Synthesis of Novel Compounds

5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is involved in the synthesis of various novel compounds. For instance, new heterocyclic derivatives like thieno[3,2-b]quinolines and thieno[3,2-d][1,3]thiazoles have been synthesized starting from similar thiazole carboxylic acids (Datoussaid et al., 2012).

Antimicrobial Studies

Compounds derived from thiazole carboxylic acids, including 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, have been synthesized and evaluated for their antibacterial properties. These include various 2-amino-5-aryl- 1,3-thiazole-4-carboxylic acid derivatives, indicating the potential of these compounds in antimicrobial applications (Al Dulaimy et al., 2017).

Corrosion Inhibition

Thiazole-4-carboxylates, closely related to the subject compound, have been studied for their corrosion inhibiting properties. They have shown effectiveness in protecting mild steel against corrosion in acidic environments, indicating their potential application in industrial corrosion prevention (El aoufir et al., 2020).

Synthetic Pathways and Intermediate Compounds

Thiazole carboxylic acids, including derivatives similar to 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, have been used as intermediates in the synthesis of various bioactive compounds. This includes the creation of structures that are integral to the development of new pharmaceuticals and materials (Yuanbiao et al., 2016).

Antiviral Activity

Compounds derived from 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid have been synthesized and tested for their antiviral activities. This suggests the relevance of this compound in the field of antiviral drug development (Chen et al., 2010).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It’s worth noting that many bioactive aromatic compounds interact with their targets by binding to them, which can result in changes to the target’s function .

Biochemical Pathways

Related compounds have been shown to possess various biological activities, affecting a range of pathways .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c1-6-13-9(11(14)15)10(16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARFJVHVCNYMPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)

![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)